molecular formula C13H11N3O B141654 Drometrizole CAS No. 2440-22-4

Drometrizole

Cat. No. B141654
CAS RN: 2440-22-4
M. Wt: 225.25 g/mol
InChI Key: MCPKSFINULVDNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04128559

Procedure details

o-Nitroaniline (0.5 mole) was diazotized in the usual manner with concentrated hydrochloric acid (200 ml.) and sodium nitrite (0.5 mole). The clear diazonium solution was added slowly to a cold solution (0°-5°) of p-cresol (0.5 mole) in 450 ml of 10% sodium hydroxide. The mixture was stirred for 1 hour and 2-nitro-2'-hydroxy-5'-methylazoaniline (A) was filtered out (60% yield). One-tenth mole of A was dissolved in 100 ml. of 2N NaOH. Zinc dust (30 g.) and sodium hydroxide (50 ml. of a 25% solution) were added slowly to the well-stirred solution to keep the temperature below 45° C. The mixture was then cooled to <30° C. and acidified with concentrated hydrochloric acid. After stirring for 2 hours, the precipitate was filtered and recrystallized from toluene (mp 122°-24°) to give o-[2H-benzotriazol-2-yl)-4-methylphenol] (B). A solution containing 9.0 g. (0.04 mole) of B and 4.0 6 gm. (0.02 mole) of isophthaloyl chloride in 200 ml. of pyridine was heated with stirring at 50°-60° for 15 hrs. The reaction mixture was poured into cold dilute hydrochloric acid and a solid precipitated. The solid was filtered, and air-dried to give 1 as a white solid (30%, mp. 115°-8°).
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mol
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.5 mol
Type
reactant
Reaction Step Four
Quantity
450 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])([O-])=O.Cl.[N:12]([O-])=O.[Na+].[CH:16]1[C:21]([OH:22])=[CH:20][CH:19]=[C:18]([CH3:23])[CH:17]=1>[OH-].[Na+]>[N:1]1[N:12]([C:16]2[CH:17]=[C:18]([CH3:23])[CH:19]=[CH:20][C:21]=2[OH:22])[N:6]=[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=12 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC=C1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.5 mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.5 mol
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Name
Quantity
450 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
2-nitro-2'-hydroxy-5'-methylazoaniline (A) was filtered out (60% yield)
DISSOLUTION
Type
DISSOLUTION
Details
One-tenth mole of A was dissolved in 100 ml
ADDITION
Type
ADDITION
Details
of a 25% solution) were added slowly to the well-stirred solution
CUSTOM
Type
CUSTOM
Details
the temperature below 45° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to <30° C.
STIRRING
Type
STIRRING
Details
After stirring for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene (mp 122°-24°)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N=1N(N=C2C1C=CC=C2)C2=C(C=CC(=C2)C)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.